Azetidine, 1-acetyl-2-methyl-
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Overview
Description
1-(2-Methylazetidin-1-yl)ethanone, also known as 1-acetyl-2-methylazetidine, is an organic compound with the molecular formula C6H11NO. This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the azetidine ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylazetidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylazetidine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 1-(2-methylazetidin-1-yl)ethanone often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylazetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the azetidine ring .
Scientific Research Applications
1-(2-Methylazetidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methylazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-Methylazetidin-2-yl)ethanone hydrochloride: A similar compound with a different substitution pattern on the azetidine ring.
Azetidine, 1-acetyl-2-methyl-: Another compound with a similar structure but different functional groups.
Uniqueness: 1-(2-Methylazetidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the acetyl group. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
50837-77-9 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(2-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-5-3-4-7(5)6(2)8/h5H,3-4H2,1-2H3 |
InChI Key |
IQRCHVDBTQQMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1C(=O)C |
Origin of Product |
United States |
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